REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]#[N:13])=[CH:7][CH:6]=1.[CH3:14][N:15]1[C:19]([C:20]#[N:21])=CC=C1B(O)O.C(=O)([O-])[O-].[K+].[K+].[C:31](P(C(C)(C)C)C(C)(C)C)(C)([CH3:33])[CH3:32].[Br-]>C1COCC1>[C:20]([C:19]1[N:15]([CH3:14])[C:4]([C:5]2[CH:10]=[CH:9][C:8]([NH:11][C:12]#[N:13])=[C:7]([CH2:32][CH2:31][CH3:33])[CH:6]=2)=[CH:3][CH:2]=1)#[N:21] |f:2.3.4|
|
Name
|
4-bromopropylphenylcyanamide
|
Quantity
|
0.125 g
|
Type
|
reactant
|
Smiles
|
BrCCCC1=CC=C(C=C1)NC#N
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1C#N)B(O)O
|
Name
|
|
Quantity
|
0.276 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.0486 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
vial fitted with a septa
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with 1/1 hexane/ethylacetate
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel, solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(N1C)C1=CC(=C(C=C1)NC#N)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.025 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 375.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |